molecular formula C9H6F4OS B14016370 2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde

2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde

Cat. No.: B14016370
M. Wt: 238.20 g/mol
InChI Key: WSFKBLPZJQAPBV-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde is an organic compound characterized by the presence of fluorine, sulfur, and trifluoromethyl groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of a suitable benzaldehyde derivative using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The methylthio group can be introduced via nucleophilic substitution reactions using methylthiolate anions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiolates or amines can be used for substitution reactions.

Major Products

    Oxidation: 2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzoic acid.

    Reduction: 2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde exerts its effects depends on its interactions with molecular targets. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its binding to enzymes or receptors. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-3-(methylthio)benzaldehyde
  • 3-(Methylthio)-4-(trifluoromethyl)benzaldehyde

Uniqueness

2-Fluoro-3-(methylthio)-4-(trifluoromethyl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both fluorine and sulfur atoms, along with the trifluoromethyl group, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H6F4OS

Molecular Weight

238.20 g/mol

IUPAC Name

2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C9H6F4OS/c1-15-8-6(9(11,12)13)3-2-5(4-14)7(8)10/h2-4H,1H3

InChI Key

WSFKBLPZJQAPBV-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)C=O)C(F)(F)F

Origin of Product

United States

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